1,5-diamino-1H-imidazole-4-carbonitrile

Vue d'ensemble

Description

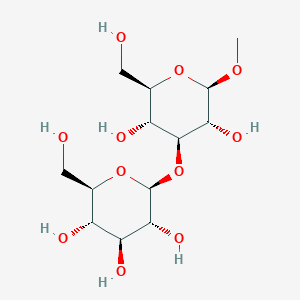

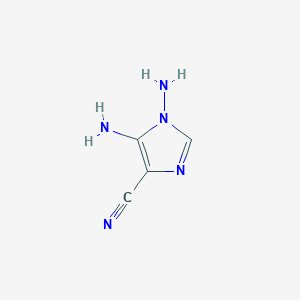

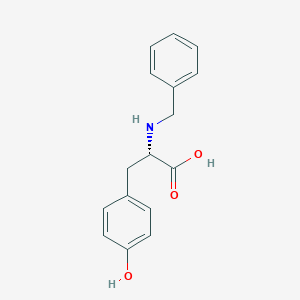

1,5-diamino-1H-imidazole-4-carbonitrile is a chemical compound with the CAS Number: 141563-06-6 . It has a molecular weight of 123.12 and its IUPAC name is 1,5-diamino-1H-imidazole-4-carbonitrile .

Synthesis Analysis

The compound was synthesized in three steps from diaminomaleonitrile with an overall yield of 38% . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The Inchi Code for 1,5-diamino-1H-imidazole-4-carbonitrile is 1S/C4H5N5/c5-1-3-4 (6)9 (7)2-8-3/h2H,6-7H2 . Single-crystal X-ray analysis reveals that the compound crystallizes exclusively as the 1H-imidazole-4-carbonitrile isomer .Physical And Chemical Properties Analysis

1,5-diamino-1H-imidazole-4-carbonitrile is a powder at room temperature . It has a melting point of 214-216 degrees Celsius .Applications De Recherche Scientifique

Medicine: Antiviral Research

1,5-Diamino-1H-imidazole-4-carbonitrile has potential applications in the development of antiviral drugs. Its structure allows it to be a scaffold for synthesizing nucleoside analogs, which can inhibit viral replication. Research in this area focuses on creating compounds that can act against a broad spectrum of viruses by targeting viral DNA polymerase .

Agriculture: Pesticide Development

In agriculture, this compound could be used to develop new pesticides. Its imidazole ring mimics naturally occurring compounds in pests, potentially disrupting their biological processes. Studies are exploring its use as a base for creating more effective and environmentally friendly pesticides .

Material Science: Advanced Coatings

The chemical structure of 1,5-diamino-1H-imidazole-4-carbonitrile makes it suitable for creating advanced coatings with unique properties, such as increased resistance to heat and chemicals. These coatings could be applied in various industries, including aerospace and automotive manufacturing .

Environmental Science: Pollution Remediation

This compound’s reactivity with heavy metals suggests it could be used in environmental science for pollution remediation. It may help in developing methods to remove toxic metals from water and soil, aiding in environmental clean-up efforts .

Biochemistry: Enzyme Inhibition

In biochemistry, 1,5-diamino-1H-imidazole-4-carbonitrile is being studied for its ability to inhibit certain enzymes. This could lead to new treatments for diseases where enzyme activity is a contributing factor, such as cancer or neurodegenerative disorders .

Industrial Processes: Catalyst Development

The compound’s structure allows it to act as a ligand, binding to metals and forming complexes. This property is useful in industrial processes where it can be used to develop catalysts that speed up chemical reactions without being consumed, leading to more efficient manufacturing processes .

Analytical Chemistry: Chromatography

In analytical chemistry, 1,5-diamino-1H-imidazole-4-carbonitrile can be used in chromatography as a stationary phase modifier. Its polar nature helps in the separation of complex mixtures, improving the analysis of pharmaceuticals and other chemical products .

Pharmaceuticals: Drug Design

Finally, in the pharmaceutical industry, this compound’s modifiable structure makes it a valuable starting point for drug design. It can be used to create a variety of pharmacophores, which are parts of a molecule responsible for its biological activity, leading to the development of new medications .

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways could be affected .

Pharmacokinetics

It’s known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially influence their bioavailability.

Result of Action

The wide range of biological activities associated with imidazole derivatives suggests that the effects could be diverse .

Action Environment

It’s known that imidazole derivatives are generally stable under normal conditions .

Propriétés

IUPAC Name |

1,5-diaminoimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5/c5-1-3-4(6)9(7)2-8-3/h2H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCPRBNZPFLELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576456 | |

| Record name | 1,5-Diamino-1H-imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-diamino-1H-imidazole-4-carbonitrile | |

CAS RN |

141563-06-6 | |

| Record name | 1,5-Diamino-1H-imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)

![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)

![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)